5,6-Difluoro-4,7-bis(4-(2-octyldodecyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole
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Overview
Description
5,6-Difluoro-4,7-bis(4-(2-octyldodecyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of fluorine atoms and thiophene groups attached to a benzothiadiazole core, making it a valuable material in the development of organic semiconductors and photovoltaic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoro-4,7-bis(4-(2-octyldodecyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole typically involves the following steps:
Bromination: The starting material, benzo[c][1,2,5]thiadiazole, is brominated to introduce bromine atoms at specific positions.
Fluorination: The brominated intermediate undergoes fluorination to replace the bromine atoms with fluorine.
Thiophene Attachment: The fluorinated intermediate is then reacted with thiophene derivatives, such as 4-(2-octyldodecyl)thiophene, under palladium-catalyzed coupling conditions to form the final product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6-Difluoro-4,7-bis(4-(2-octyldodecyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of fluorine and thiophene groups.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki and Stille couplings, are commonly used to modify the compound’s structure
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Toluene and other organic solvents are often used to dissolve the reactants and provide a suitable reaction medium.
Temperature: Reactions are typically conducted at elevated temperatures (e.g., 100°C) to ensure complete conversion
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of advanced materials for electronic and optoelectronic applications .
Scientific Research Applications
5,6-Difluoro-4,7-bis(4-(2-octyldodecyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole has numerous applications in scientific research, including:
Organic Semiconductors: Used as a building block for the synthesis of organic semiconductors with high electron mobility and stability.
Photovoltaic Devices: Incorporated into the active layers of organic solar cells to enhance their efficiency and performance.
Light-Emitting Diodes (LEDs): Utilized in the fabrication of organic LEDs due to its favorable electronic properties.
Biological Research:
Mechanism of Action
The mechanism of action of 5,6-Difluoro-4,7-bis(4-(2-octyldodecyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole involves its ability to act as an electron acceptor in organic electronic devices. The presence of fluorine atoms enhances the compound’s electron-withdrawing ability, which lowers the band gap and improves the charge transport properties. This makes it an effective material for use in organic semiconductors and photovoltaic devices .
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromo-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole: Similar in structure but with different substituents, affecting its electronic properties.
5,6-Difluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole: Another derivative with trimethylstannyl groups, used in different coupling reactions.
Poly[(5,6-difluoro-2,1,3-benzothiadiazol-4,7-diyl)-alt-(3,3′′′-di(2-(2-decyltetradecyl)thiophene-5-yl)-2,2′;5′,2′′;5′′,2′′′-quaterthiophene-5,5′′′-diyl)]: A conjugated polymer with similar core structure but different side chains.
Uniqueness
The uniqueness of 5,6-Difluoro-4,7-bis(4-(2-octyldodecyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole lies in its specific combination of fluorine and thiophene groups, which confer enhanced electronic properties and stability. This makes it particularly suitable for use in high-performance organic electronic devices .
Properties
Molecular Formula |
C54H86F2N2S3 |
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Molecular Weight |
897.5 g/mol |
IUPAC Name |
5,6-difluoro-4,7-bis[4-(2-octyldodecyl)thiophen-2-yl]-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C54H86F2N2S3/c1-5-9-13-17-21-23-27-31-35-43(33-29-25-19-15-11-7-3)37-45-39-47(59-41-45)49-51(55)52(56)50(54-53(49)57-61-58-54)48-40-46(42-60-48)38-44(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h39-44H,5-38H2,1-4H3 |
InChI Key |
CKBQBGFMHDXWNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CC1=CSC(=C1)C2=C(C(=C(C3=NSN=C23)C4=CC(=CS4)CC(CCCCCCCC)CCCCCCCCCC)F)F |
Origin of Product |
United States |
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